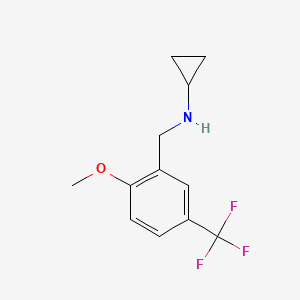

N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine

CAS No.:

Cat. No.: VC13689010

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14F3NO |

|---|---|

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3 |

| Standard InChI Key | WVFZWKKDWAALRT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 |

| Canonical SMILES | COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine, and its canonical SMILES representation is COC₁=C(C=C(C=C₁)C(F)(F)F)CNC₂CC₂. Key structural features include:

-

Benzyl core: Aromatic ring with methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents.

-

Cyclopropanamine: A three-membered cyclopropane ring bonded to an amine group.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.24 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| LogP (Partition Coefficient) | Estimated ~2.5 (lipophilic) | Calculated |

| Solubility | Low aqueous solubility |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic effects and hydrogen-bonding potential .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves imine hydrogenation, as detailed in US Patent 9,260,378B2 :

-

Imine Formation: Reacting 2-methoxy-5-(trifluoromethyl)benzaldehyde with cyclopropanamine to form an intermediate imine.

-

Catalytic Hydrogenation: Reducing the imine using hydrogen gas and a palladium or nickel catalyst to yield the final amine .

Reaction Scheme:

\text{RCHO} + \text{H}_2\text{N-C}_3\text{H}_5 \rightarrow \text{RCH=N-C}_3\text{H}_5 \xrightarrow{\text{H}_2/\text{catalyst}} \text{RCH}_2\text{NH-C}_3\text{H}_5}(Where R = 2-methoxy-5-(trifluoromethyl)phenyl) .

Process Optimization

-

Catalyst Selection: Palladium on carbon (Pd/C) achieves >80% yield under mild conditions (25–50°C, 1–5 bar H₂) .

-

Solvent Systems: Tetrahydrofuran (THF) or ethanol improves reaction homogeneity .

-

Purification: Column chromatography or recrystallization ensures >95% purity.

Biological and Pharmacological Activity

Agrochemical Applications

N-(Benzyl)cyclopropanamines serve as intermediates in fungicide synthesis, particularly for pyrazolecarboxamides (e.g., WO 2007/087906) . Their stability under field conditions makes them suitable for crop protection .

| Supplier | Purity | Price (mg) |

|---|---|---|

| VulcanChem | >95% | $250 |

| AK Scientific | >90% | $200 |

| Evitachem | >98% | $300 |

Research Use Cases

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume